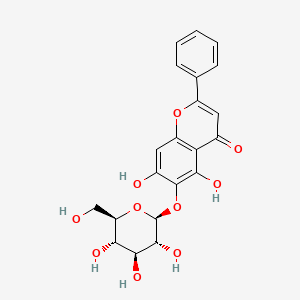![molecular formula C12H9NO B1590287 5H-[1]benzopyrano[2,3-b]pyridine CAS No. 261-27-8](/img/structure/B1590287.png)
5H-[1]benzopyrano[2,3-b]pyridine
Overview
Description
5H-1benzopyrano[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a benzopyran and a pyridine moiety. The unique structural features of 5H-1benzopyrano[2,3-b]pyridine contribute to its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 5H-1It’s structurally similar compound, amlexanox, has been reported to inhibit the chemical mediatory release of the slow-reacting substance of anaphylaxis (srs-a) and may have antagonistic effects on interleukin-3 .
Mode of Action
The exact mode of action of 5H-1benzopyrano[2,3-b]pyridine might interact with its targets to inhibit the release of certain chemical mediators, thereby exerting its effects.
Biochemical Pathways
The specific biochemical pathways affected by 5H-1The inhibition of srs-a and interleukin-3 suggests that it may impact the pathways related to immune response and inflammation .
Pharmacokinetics
The pharmacokinetics of 5H-1The bioavailability of structurally similar compounds can be influenced by factors such as gastric acidity .
Result of Action
The specific molecular and cellular effects of 5H-1benzopyrano[2,3-b]pyridine might have anti-inflammatory and antiallergic properties.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5H-1Factors such as ph can influence the bioavailability of structurally similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1benzopyrano[2,3-b]pyridine can be achieved through various synthetic routes. One efficient method involves a one-pot, three-component reaction. This reaction typically includes the use of 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . The reaction proceeds through Michael addition and intramolecular cyclization, resulting in high yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of 5H-1benzopyrano[2,3-b]pyridine derivatives often employs multicomponent reactions due to their efficiency and environmental benefits. These reactions combine complex structures from simple substrates in a single step, minimizing the need for intermediate isolation and reducing waste .
Chemical Reactions Analysis
Types of Reactions
5H-1benzopyrano[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyl or hydroxyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or dimethylformamide and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted benzopyrano[2,3-b]pyridine derivatives .
Scientific Research Applications
5H-1benzopyrano[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Due to its diverse biological activities, 5H-benzopyrano[2,3-b]pyridine is investigated for potential therapeutic applications in treating various diseases, including cancer, inflammatory disorders, and infectious diseases.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 5H-1benzopyrano[2,3-b]pyridine include:
- 5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carboxylic acids
- 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes
- 1,2,3,4-tetrahydro-5H-benzopyrano[3,4]pyridine-5-one
Uniqueness
What sets 5H-1benzopyrano[2,3-b]pyridine apart from similar compounds is its unique fused ring system, which imparts distinct chemical and biological properties. This structural feature allows for diverse functionalization and enhances its potential as a versatile scaffold in drug discovery and development .
Properties
IUPAC Name |
5H-chromeno[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-2-6-11-9(4-1)8-10-5-3-7-13-12(10)14-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIYRNSRKGMBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N=CC=C2)OC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483581 | |
| Record name | 5H-[1]benzopyrano[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261-27-8 | |
| Record name | 5H-[1]benzopyrano[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50483581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














